molecular formula C25H22N2O5 B12015059 [3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 767335-91-1

[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B12015059
CAS No.: 767335-91-1
M. Wt: 430.5 g/mol
InChI Key: SMJTYVYBQGTAKT-YZSQISJMSA-N
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Description

The compound [3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a hydrazone-functionalized benzoate ester. Its structure features a 4-methoxybenzoate core linked via a phenyl ring to an (E)-configured hydrazone group, which is further substituted with a 4-prop-2-enoxybenzoyl moiety. The propenoxy (allyloxy) group introduces steric and electronic effects that may influence solubility and reactivity .

Properties

CAS No.

767335-91-1

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H22N2O5/c1-3-15-31-22-13-7-19(8-14-22)24(28)27-26-17-18-5-4-6-23(16-18)32-25(29)20-9-11-21(30-2)12-10-20/h3-14,16-17H,1,15H2,2H3,(H,27,28)/b26-17+

InChI Key

SMJTYVYBQGTAKT-YZSQISJMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC=C

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves a multi-step process:

    Formation of the Hydrazone Linkage: This step involves the reaction of 4-prop-2-enoxybenzoyl hydrazine with an aldehyde or ketone to form the hydrazone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Esterification: The hydrazone intermediate is then reacted with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. This reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents that are easier to recycle can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-enoxy group can yield epoxides, while reduction of the hydrazone linkage can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The hydrazone linkage is known to exhibit various biological activities, including antimicrobial and anticancer properties. Researchers may investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structure can be optimized to enhance its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, [3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate can be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which [3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The hydrazone linkage can form reversible covalent bonds with biological targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features for Comparison :

Core benzoate ester : Common in compounds like 4-methoxybenzoate derivatives ().

Hydrazone linker : Present in antimicrobial agents () and fluorinated switches ().

Substituent variations: Chloro, methoxy, thiazolidinone, and aryl groups ().

Table 1: Comparison of Structural and Physical Properties
Compound Name Substituents (R₁, R₂) Yield (%) Melting Point (°C) Key Functional Groups Reference
Target Compound R₁: 4-prop-2-enoxybenzoyl N/A N/A Ester, hydrazone, allyloxy N/A
4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl thiazolidinone acetate (16) R₁: 3-Cl, R₂: thiazolidinone 92 220–222 Chlorobenzoyl, thiazolidinone
3-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}phenyl thiazolidinone acetate (19) R₁: 3-Cl, R₂: thiazolidinone 91 282–283 Chlorobenzoyl, thiazolidinone
[3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate (CID 9639700) R₁: 4-F-phenoxyacetyl N/A N/A Fluorophenoxy, hydrazone
4-((E)-{2-[2-oxo-2-(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate R₁: 4-toluidinoacetyl N/A N/A Toluidino, acetyl

Comparison with Analogous Syntheses :

  • : Thiazolidinone-containing hydrazones achieved yields >85% using similar condensation strategies.
  • : Toluidino-substituted hydrazones required precise stoichiometry to avoid byproducts.

Physicochemical Properties

Solubility : The allyloxy group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to chloro-substituted analogs ().

Thermal Stability : Hydrazones with electron-withdrawing groups (e.g., 3-Cl in ) exhibit higher melting points (>250°C) due to rigid packing, whereas allyloxy substituents may lower melting points via steric hindrance.

Antimicrobial Potential :
  • Thiazolidinone-containing hydrazones () showed MIC values <10 µg/mL against S. aureus due to membrane disruption. The target compound’s allyloxy group may enhance penetration but reduce potency compared to chloro analogs. Enzyme Inhibition:
  • Morpholine-derived thiazoles () inhibited bovine carbonic anhydrase with IC₅₀ = 2.1–8.3 µM . The hydrazone linker in the target compound could mimic similar binding modes.

Computational and Spectral Insights

  • DFT Calculations : highlights the role of exact exchange in predicting thermochemical properties, suggesting the target compound’s stability can be modeled via hybrid functionals (e.g., B3LYP).
  • NMR and MS : Hydrazone protons typically resonate at δ 8.5–9.5 ppm (¹H NMR), while HR-MS would confirm the molecular ion peak at m/z ~434 (C₂₅H₂₂N₂O₅) .

Biological Activity

The compound [3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a hydrazone derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazone functional group, which is known for its biological relevance. The chemical structure can be depicted as follows:

C19H20N2O4\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4

This structure suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Antioxidant Activity

Research indicates that hydrazone derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that similar compounds could inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, suggesting a protective role against cellular damage .

Antimicrobial Activity

Hydrazones have been reported to possess antimicrobial properties. In vitro studies show that derivatives similar to [3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Anticancer Potential

The compound's anticancer properties have been explored in several studies. For instance, hydrazone derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These effects are attributed to the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways involved in cancer progression .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such inhibition is significant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are essential for therapeutic strategies .

Case Study 1: Antioxidant Efficacy

In a controlled study, the antioxidant activity of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that the compound exhibited a dose-dependent scavenging effect on DPPH radicals, comparable to standard antioxidants like ascorbic acid.

Concentration (µM)% Inhibition
1025
5055
10085

This data supports the hypothesis that the compound can effectively mitigate oxidative stress .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted on bacterial strains using agar diffusion methods. The results demonstrated significant zones of inhibition for E. coli and S. aureus, indicating potent antimicrobial activity.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18

These findings suggest that the compound could be developed further as an antimicrobial agent .

Case Study 3: Anticancer Activity

The cytotoxic effects were assessed using MTT assays on MCF-7 cells. The results showed that at concentrations above 50 µM, there was a significant reduction in cell viability.

Concentration (µM)% Cell Viability
1090
5070
10040

This indicates promising anticancer potential worth exploring in clinical settings .

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